
Carprofen
Descripción general
Descripción
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, which includes compounds like ibuprofen, naproxen, and ketoprofen . It was initially used in human medicine but is now primarily prescribed by veterinarians for the treatment of pain and inflammation in animals, particularly dogs . This compound is known for its effectiveness in alleviating arthritic symptoms and postoperative pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carprofen can be synthesized starting from cyclohexanone . The synthetic process involves several steps, including the formation of intermediates that eventually lead to the final product. One common method involves the reaction of cyclohexanone with various reagents under controlled conditions to produce this compound and its derivatives .
Industrial Production Methods: Industrial production of this compound typically follows optimized synthetic routes to ensure high yield and purity. The process involves the use of specific catalysts and reaction conditions to facilitate the efficient conversion of starting materials into this compound .
Análisis De Reacciones Químicas
Types of Reactions: Carprofen undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its pharmacological properties or to produce derivatives with specific characteristics.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include bromine, iodine monochloride, and various alkyl substituents . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include its derivatives, which are designed to improve its efficacy and reduce potential side effects . These derivatives are often tested for their pharmacokinetic and pharmacodynamic profiles to ensure their suitability for therapeutic use .
Aplicaciones Científicas De Investigación
Veterinary Medicine
Pain Management in Animals
Carprofen is widely utilized in veterinary practices for the management of pain and inflammation associated with osteoarthritis, post-surgical recovery, and other conditions in dogs and cats. Its efficacy has been demonstrated through numerous studies:
- Efficacy in Canine Osteoarthritis : A randomized controlled trial showed that dogs treated with this compound exhibited significant improvements in pain scores compared to placebo groups. The study indicated a reduction in lameness and improved mobility .
- Post-Surgical Analgesia : this compound is frequently administered post-operatively to alleviate pain. A study involving canine patients noted that those receiving this compound required fewer rescue analgesics compared to those on placebo, highlighting its effectiveness in managing acute pain following surgery .
Study | Population | Treatment | Outcome |
---|---|---|---|
Randomized Controlled Trial | Dogs with osteoarthritis | This compound vs. placebo | Significant reduction in pain scores |
Post-Surgical Study | Canine patients | This compound administration | Reduced need for additional analgesics |
Pharmacokinetics and Safety
Pharmacokinetic Profiles
Research has demonstrated that this compound is well-tolerated across various dosages and administration routes. A study on C57BL/6J mice indicated that both subcutaneous and oral administrations resulted in favorable pharmacokinetic profiles, with maximum plasma concentrations achieved within one hour of injection . The elimination half-life was approximately 8.52 hours, suggesting effective dosing schedules for sustained analgesia.
- Safety Assessments : Evaluation of tolerability through modified Irwin tests revealed minimal adverse effects on behavior and physiological functions, supporting the safety of high-dose this compound treatments .
Administration Route | Maximum Plasma Concentration (μg/ml) | Elimination Half-Life (hours) |
---|---|---|
Subcutaneous | 133.4 ± 11.3 | 8.52 |
Oral | 93.0 ± 30.6 | Not specified |
Neurodegenerative Disease Research
Potential Therapeutic Effects
Recent studies have explored this compound's potential beyond veterinary applications, particularly its effects on neurodegenerative diseases like Alzheimer's disease. Research involving transgenic mouse models has shown that this compound can ameliorate Alzheimer-like symptoms by reducing amyloid-beta plaque accumulation and improving cognitive functions.
- Alzheimer's Disease Model : In a study involving 5XFAD transgenic mice, treatment with this compound resulted in a significant decrease in amyloid plaques and improved performance in cognitive tests such as the Y-maze task . The findings suggest that this compound may interfere with the pathological processes associated with Alzheimer's disease.
Study Type | Model Used | Treatment | Key Findings |
---|---|---|---|
In Vivo Study | 5XFAD Mice | This compound (25 mg/kg/day) | Reduced amyloid plaques; improved cognitive performance |
Mecanismo De Acción
The mechanism of action of carprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are responsible for causing inflammation, pain, and fever . This inhibition leads to the alleviation of symptoms associated with conditions like arthritis and postoperative pain .
Comparación Con Compuestos Similares
Carprofen is often compared to other NSAIDs, such as ibuprofen, naproxen, and ketoprofen . While all these compounds share similar mechanisms of action, this compound is unique in its selective inhibition of COX-2 over COX-1, which contributes to its reduced gastrointestinal side effects compared to other NSAIDs . Other similar compounds include deracoxib, meloxicam, and firocoxib, which are also used for their anti-inflammatory and analgesic properties in veterinary medicine .
Actividad Biológica
Carprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly for pain management in dogs. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic efficacy, and potential applications beyond its traditional use.
This compound exhibits several biological activities primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling. The specific actions include:
- Analgesic Activity : this compound provides pain relief likely due to its central actions, especially from the R enantiomer of the drug .
- Anti-inflammatory Effects : By inhibiting COX enzymes, this compound reduces inflammation associated with various conditions, including osteoarthritis in dogs .
- Antipyretic Properties : this compound also exhibits antipyretic effects, helping to reduce fever .
Table 1: Summary of this compound's Mechanisms
Mechanism | Description |
---|---|
Analgesic | Pain relief via central nervous system action |
Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes |
Antipyretic | Reduction of fever |
Antimicrobial Activity
Recent studies have highlighted this compound's potential antimicrobial properties. It has been shown to inhibit mycobacterial drug efflux mechanisms and restrict biofilm growth. This bactericidal action suggests that this compound may have applications in treating infections, particularly those caused by resistant strains .
Case Study: Antimycobacterial Effects
In a study investigating the effects of this compound on Mycobacterium tuberculosis, it was found that this compound disrupted membrane potential and modified gene expression significantly—affecting 675 genes compared to less than 40 genes influenced by isoniazid, a standard tuberculosis treatment . This highlights this compound's unique mechanism that could contribute to overcoming drug resistance.
Therapeutic Efficacy in Veterinary Medicine
This compound has been extensively studied for its efficacy in treating degenerative joint disease (DJD) in dogs. A clinical trial involving 209 dogs demonstrated that those treated with this compound were significantly more likely to show improvement compared to those receiving a placebo. Specifically:
- Veterinarian Evaluation : Dogs treated with this compound were 24.8 times more likely to receive a positive evaluation than placebo-treated dogs (p < 0.01).
- Owner Evaluation : The odds of owners observing improvement were 13.4 times greater for dogs on this compound .
Table 2: Clinical Trial Results Summary
Evaluation Method | This compound Group Odds Ratio | Significance (p-value) |
---|---|---|
Veterinarian | 24.8 | <0.01 |
Owner | 13.4 | <0.01 |
Research Findings on Side Effects and Safety
While this compound is generally well-tolerated, it is essential to consider potential side effects, including gastrointestinal issues and nephrotoxicity. Studies indicate that careful monitoring is necessary when administering NSAIDs like this compound, particularly in long-term use scenarios .
Future Directions
The research surrounding this compound continues to expand, with ongoing investigations into its multi-targeted action against various diseases, including cancer. Its ability to inhibit fatty acid amide hydrolase (FAAH) alongside COX enzymes presents opportunities for developing new therapeutic agents with reduced side effects .
Propiedades
IUPAC Name |
2-(6-chloro-9H-carbazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXBGTOOZJQSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045871 | |
Record name | Carprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble at 25 °C, 3.79e-03 g/L | |
Record name | SID50085988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Carprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of carprofen, like that of other NSAIDs, is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity. In an in vitro study using canine cell cultures, carprofen demonstrated selective inhibition of COX-2 versus COX-1. | |
Record name | Carprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53716-49-7 | |
Record name | Carprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53716-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carprofen [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053716497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | carprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | carprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.357 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFL0D546HO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195-199, 197.5 °C | |
Record name | Carprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carprofen | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014959 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.